molecular formula C20H22N6O4S B11198623 N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide

N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B11198623
M. Wt: 442.5 g/mol
InChI Key: OVSNBAWMSUDNHR-UHFFFAOYSA-N
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Description

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a triazole ring, a morpholine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholine moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has numerous applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study cellular processes and molecular interactions. Its ability to modulate specific pathways makes it a valuable tool in understanding disease mechanisms.

    Chemical Biology: The compound serves as a probe in chemical biology studies, helping to elucidate the function of specific proteins and enzymes.

    Industrial Applications: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The triazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing sulfonamides and morpholine derivatives. Examples include:

Uniqueness

What sets N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, morpholine moiety, and sulfonamide group in a single molecule allows for versatile interactions with a wide range of biological targets, enhancing its potential as a therapeutic agent and research tool.

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H22N6O4S/c1-14-2-8-17(9-3-14)31(28,29)23-15-4-6-16(7-5-15)26-19(21)18(22-24-26)20(27)25-10-12-30-13-11-25/h2-9,23H,10-13,21H2,1H3

InChI Key

OVSNBAWMSUDNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)N4CCOCC4)N

Origin of Product

United States

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